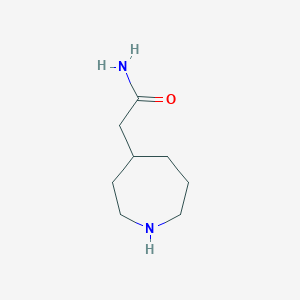![molecular formula C10H19N3 B13258401 (Butan-2-yl)[(1-ethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B13258401.png)
(Butan-2-yl)[(1-ethyl-1H-pyrazol-5-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Butan-2-yl)[(1-ethyl-1H-pyrazol-5-yl)methyl]amine is an organic compound that features a butan-2-yl group attached to a 1-ethyl-1H-pyrazol-5-ylmethyl amine. This compound is part of the broader class of pyrazole derivatives, which are known for their diverse biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)[(1-ethyl-1H-pyrazol-5-yl)methyl]amine typically involves a multi-step process. One common method is the reductive amination of a pyrazole derivative with a butan-2-yl amine. The reaction conditions often include the use of a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(Butan-2-yl)[(1-ethyl-1H-pyrazol-5-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form more saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms into the molecule.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce more saturated amine derivatives.
Scientific Research Applications
(Butan-2-yl)[(1-ethyl-1H-pyrazol-5-yl)methyl]amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (Butan-2-yl)[(1-ethyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (Butan-2-yl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine
- (Butan-2-yl)[(1-ethyl-1H-pyrazol-4-yl)methyl]amine
- (Butan-2-yl)[(1-ethyl-1H-pyrazol-3-yl)methyl]amine
Uniqueness
(Butan-2-yl)[(1-ethyl-1H-pyrazol-5-yl)methyl]amine is unique due to its specific substitution pattern on the pyrazole ring. This unique structure can lead to different biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C10H19N3 |
|---|---|
Molecular Weight |
181.28 g/mol |
IUPAC Name |
N-[(2-ethylpyrazol-3-yl)methyl]butan-2-amine |
InChI |
InChI=1S/C10H19N3/c1-4-9(3)11-8-10-6-7-12-13(10)5-2/h6-7,9,11H,4-5,8H2,1-3H3 |
InChI Key |
IRWLCVOROAERPD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NCC1=CC=NN1CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-Chloro-3-methylphenyl)methyl]-3-methylcyclobutan-1-amine](/img/structure/B13258329.png)
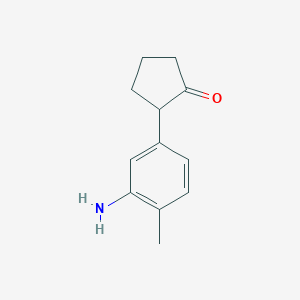

![N,N-dimethyl-5-[1-(methylamino)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13258363.png)
![1-Methyl-N-[1-(5-methylthiophen-2-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13258368.png)
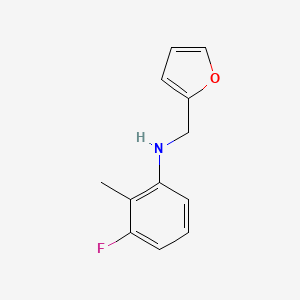
![3-[(3-Bromophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13258382.png)
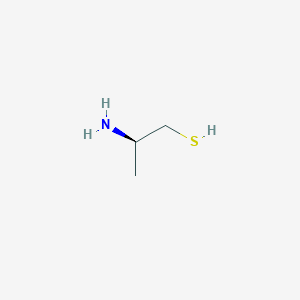
![1-{5-Azaspiro[2.4]heptan-5-yl}-3-fluoropropan-2-ol](/img/structure/B13258390.png)
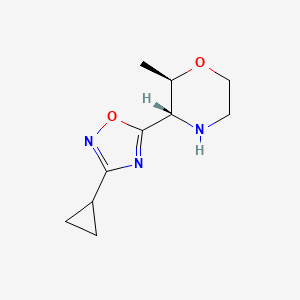
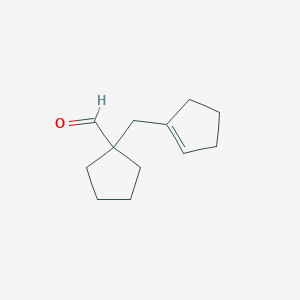

![1-[5-(Pyridin-3-YL)-1,2,4-oxadiazol-3-YL]cycloheptan-1-amine](/img/structure/B13258405.png)
